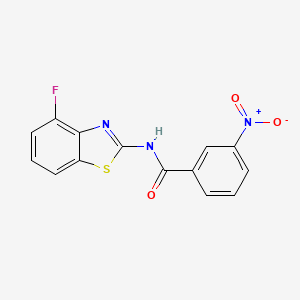

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPVWTXTBRGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Nitration: The nitration of the benzamide moiety can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzothiazole ring.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluoro group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide are compared below with analogous benzothiazole and nitrobenzamide derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₄H₈FN₃O₃S.

Key Observations:

- Electron-Withdrawing Groups : The 3-nitro group in the target compound distinguishes it from analogs like N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide, which lacks nitro functionality but includes a sterically bulky tert-butyl group .

- Heterocyclic Diversity : Compared to thiadiazole derivatives (e.g., ), the benzothiazole core in the target compound offers distinct π-π stacking and hydrogen-bonding capabilities due to its fused aromatic system.

- Bioisosteric Replacements : The 4-fluoro substitution on benzothiazole mirrors the 3-fluoro in N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide, suggesting shared strategies to enhance lipophilicity and metabolic resistance .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound with a unique structural configuration that contributes to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHFNOS

- CAS Number : 122547-72-2

- Functional Groups : The presence of a fluorine atom at the para position of the benzothiazole ring and a nitro group attached to the benzamide portion enhances its electrophilic characteristics and reactivity.

Pharmacological Properties

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been studied for several pharmacological activities:

- Antimicrobial Activity : Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial properties. The presence of the nitro group may enhance this activity by facilitating interactions with microbial enzymes.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique structure allows it to interact with various cellular targets, potentially leading to cytotoxic effects against tumor cells.

- Anti-inflammatory Effects : Some studies have indicated that derivatives of benzothiazole can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as DNA replication and repair, which is particularly relevant in cancer therapy.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxicity.

Interaction Studies

Understanding how N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies often focus on:

- Binding Affinity : Assessing how effectively the compound binds to specific receptors or enzymes.

- Selectivity : Evaluating whether the compound preferentially interacts with certain biological targets over others.

Comparative Analysis with Related Compounds

The biological activity of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with structurally similar compounds to highlight its unique features:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Structure | Antimicrobial | Chlorine substitution affects activity |

| N-(1,3-benzothiazol-2-yl)-4-nitrophenylacetamide | Structure | Anticancer | Acetamide group enhances solubility |

| N-(5-methylthiazol-2-yl)-4-nitroaniline | Structure | Antibacterial | Different heterocyclic structure |

This table illustrates how variations in substituents on the benzothiazole core can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several case studies have explored the biological activity of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide:

- Antitumor Studies : A study indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Efficacy : In vitro studies demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. How can conflicting bioactivity data between in vitro and crystallography studies be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.